Mycro1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15F3N4O2S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H15F3N4O2S/c1-29-13-6-4-12(5-7-13)11-24-19(28)15-10-18-25-14(16-3-2-8-30-16)9-17(20(21,22)23)27(18)26-15/h2-10H,11H2,1H3,(H,24,28) |
InChI Key |
AARUNXNNAZIAQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mycro-1; Mycro 1; Mycro1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mycro1
Introduction
Mycro1 is a small molecule inhibitor belonging to the pyrazolo[1,5-α]pyrimidine class, identified for its ability to target the function of the c-Myc oncoprotein.[1] The c-Myc protein is a transcription factor that plays a pivotal role in regulating up to 15% of the human genome, controlling fundamental cellular processes such as proliferation, growth, apoptosis, and metabolism.[2][3] Its deregulation is a hallmark of a majority of human cancers, making it a critical therapeutic target.[1][4] this compound represents a class of direct inhibitors that function by disrupting the essential interaction between the Myc-Max heterodimer and its target DNA sequences, thereby attenuating Myc-driven gene transcription and subsequent oncogenic activities.[5][6][7]
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the DNA binding activity of the c-Myc/Max heterodimer.[5][6][7][8] The c-Myc protein itself binds poorly to DNA.[8] It must first form a heterodimer with its obligate partner, Max (Myc-associated factor X), via their respective basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domains.[2][8] This Myc/Max complex then recognizes and binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving their transcription.[9]
This compound intervenes at this critical final step. It prevents or disrupts the association of the pre-formed Myc/Max dimer with the E-box DNA sequence.[1][8] This leads to a downstream cascade of effects, including the inhibition of c-Myc-dependent gene transcription, a halt in cell proliferation, and a reduction in oncogenic transformation.[5][6] A key indicator of its specificity is its lack of effect on cell lines like PC-12, which do not express the Max protein and are therefore considered Myc-Max independent.[1][5][8]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The inhibitory activity of this compound and its analog Mycro2 has been quantified across biochemical and cell-based assays. The data highlights its potency and selectivity.
| Compound | Assay Type | Target / Cell Line | Metric (IC₅₀) | Reference |
| This compound | DNA Binding Inhibition | c-Myc/Max Dimer | 30 µM | [5][6][7][8][10] |
| This compound | Cell Proliferation | U-2OS, MCF-7, Raji, NIH/3T3 | 10 - 20 µM | [1][5] |
| This compound | Cell Proliferation | PC-12 (Max-deficient) | No effect | [1][5] |
| Mycro2 | DNA Binding Inhibition | c-Myc/Max Dimer | 23 µM | [8][10] |
| This compound/2 | DNA Binding Inhibition | CEBPα / Jun homodimers | > 100 µM | [8][10] |
Signaling Pathway Context
This compound acts downstream in the broader oncogenic signaling pathways that converge on Myc. Numerous pathways, such as MAPK and WNT, can lead to the increased expression and stability of the c-Myc protein.[11] Once expressed, c-Myc dimerizes with Max to enact its transcriptional program. This compound does not inhibit the upstream signaling or the expression of c-Myc itself, but rather neutralizes the functional output of the Myc/Max complex by preventing it from engaging with the genome.
Caption: this compound intervention in the c-Myc signaling pathway.
Experimental Protocols
The discovery and characterization of this compound relied on several key experimental methodologies.
1. Fluorescence Polarization (FP) Assay
This assay was central to the initial high-throughput screening that identified this compound.[1] It quantifies the binding of the Myc/Max dimer to a DNA oligonucleotide.
-
Principle: A small, fluorescently-labeled DNA probe containing the E-box sequence tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger Myc/Max protein dimer binds to this probe, the tumbling of the complex slows dramatically, leading to a high fluorescence polarization signal. A successful inhibitor will displace the Myc/Max dimer, causing the signal to return to a low polarization state.
-
Protocol Outline:
-
Reagents: Purified recombinant c-Myc and Max proteins, a fluorescein-labeled dsDNA oligonucleotide containing a high-affinity E-box sequence, assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.1% Nonidet P-40).
-
Preparation: Pre-form Myc/Max heterodimers by incubating the purified proteins together on ice.
-
Reaction Setup: In a microplate, combine the fluorescent DNA probe, the pre-formed Myc/Max dimer, and the test compound (e.g., this compound) in assay buffer. Include controls for low polarization (probe only) and high polarization (probe + dimer, no inhibitor).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the dose-response curve.
-
Caption: Experimental workflow for the Fluorescence Polarization assay.
2. Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines that are either dependent or independent of c-Myc activity.
-
Principle: Cells are cultured in the presence of varying concentrations of this compound. After a set period (e.g., 5-7 days), the number of viable cells is quantified to determine the dose-dependent effect of the compound on cell proliferation.
-
Protocol Outline:
-
Cell Plating: Seed cells (e.g., Raji for Myc-dependent, PC-12 for Myc-independent) into 96-well plates at a low density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for an extended period (e.g., 5 to 7 days) to allow for multiple rounds of cell division.
-
Viability Measurement: Quantify the number of viable cells using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to the vehicle control and plot against the compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell proliferation by 50%.
-
3. Soft-Agar Colony Formation Assay
This assay assesses the effect of this compound on anchorage-independent growth, a key hallmark of oncogenic transformation.
-
Principle: Transformed cells can grow and form colonies in a semi-solid medium like soft agar, whereas normal cells cannot. This assay tests the ability of this compound to inhibit this transformed phenotype.
-
Protocol Outline:
-
Prepare Agar Layers: In a 6-well plate, create a base layer of 0.6% agar in growth medium.
-
Cell Suspension: Suspend c-Myc-transformed cells (e.g., Rat1a-myc) in a top layer of 0.3% agar in growth medium containing various concentrations of this compound or a vehicle control.
-
Plating: Carefully overlay the cell-containing top agar onto the base layer.
-
Incubation: Incubate the plates for 2-3 weeks in a cell culture incubator, allowing colonies to form. Add media with the appropriate compound concentration periodically to prevent drying.
-
Quantification: Stain the colonies with a dye (e.g., crystal violet) and count the number and size of the colonies using a microscope or imaging system.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control to determine the extent of inhibition of oncogenic transformation.[5]
-
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MYC Oncogene: A Druggable Target for Treating Cancers with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of Mycro1: A Small Molecule Inhibitor of the c-Myc/Max-DNA Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of Mycro1, a small molecule inhibitor targeting the oncogenic transcription factor c-Myc. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of c-Myc.
Introduction to c-Myc as a Therapeutic Target
The c-Myc proto-oncogene is a critical regulator of numerous cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after, albeit challenging, therapeutic target.[2] The c-Myc protein is a transcription factor that forms a heterodimer with its obligate partner, Max. This c-Myc/Max heterodimer then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving their transcription and promoting tumorigenesis.[3] The intrinsically disordered nature of the c-Myc protein has historically rendered it "undruggable" by traditional small molecule approaches.[2] However, innovative screening strategies have led to the identification of compounds that can disrupt the c-Myc/Max interaction or its binding to DNA.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering small molecules that could inhibit the binding of the c-Myc/Max heterodimer to DNA.[4] This effort utilized a fluorescence polarization (FP)-based assay to quantify the interaction between a fluorophore-tagged, E-box-containing oligonucleotide and the c-Myc/Max basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domain.[4][5] A library of 17,298 small molecules was screened, leading to the discovery of a pyrazolo[1,5-α]pyrimidine compound, subsequently named this compound.[4][5]
Experimental Workflow: High-Throughput Screening
The workflow for the discovery of this compound involved a multi-step process designed to identify and validate inhibitors of the c-Myc/Max-DNA interaction.
References
Mycro1: A Technical Guide to a c-Myc/Max Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycro1 is a small molecule inhibitor that targets the protein-protein interaction between the c-Myc and Max transcription factors. The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. By preventing the formation of the c-Myc/Max heterodimer, this compound effectively inhibits its DNA binding and subsequent transcriptional activity. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays used to characterize this inhibitor are also included to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a pyrazolo[1,5-a]pyrimidine derivative. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | [1] |
| CAS Number | 313987-85-8 | [1][2][3] |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂S | [1] |
| Molecular Weight | 432.42 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO. Quantitative solubility data in common solvents is not readily available in public literature. | [4][5] |
| Stability | Stability data under specific pH and temperature conditions is not readily available in public literature. General practice for similar compounds suggests storage in a cool, dry place away from light. | [6] |
Biological Properties and Mechanism of Action
This compound's primary biological activity is the inhibition of the c-Myc/Max protein-protein interaction. This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting c-Myc-mediated transcription.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the formation of the c-Myc/Max heterodimer in the nucleus.
Biological Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines that are dependent on c-Myc for their growth. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several cell lines are presented below.
| Cell Line | Cancer Type | c-Myc Dependence | IC₅₀ (µM) | Reference |
| U-2 OS | Osteosarcoma | Dependent | 10-20 | [7][8] |
| MCF-7 | Breast Cancer | Dependent | 10-20 | [7][8] |
| Raji | Burkitt's Lymphoma | Dependent | 10-20 | [7][8] |
| NIH/3T3 (c-Myc transformed) | Fibroblast | Dependent | 10-20 | [7][8] |
| PC-12 | Pheochromocytoma | Independent | >20 (no inhibition observed) | [7][8] |
| MycCaP | Prostate Cancer | Dependent | low micromolar | [9] |
| LNCaP | Prostate Cancer | Dependent | low micromolar | [9] |
| PC3 | Prostate Cancer | Dependent | low micromolar | [9] |
| MV4-11 | Leukemia | Dependent | low micromolar | [9] |
| HL-60 | Leukemia | Dependent | low micromolar | [9] |
| P493-6 | Lymphoma | Dependent | low micromolar | [9] |
| SK-N-B2 | Neuroblastoma | Dependent | low micromolar | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for c-Myc/Max Interaction
This assay is used to identify and characterize inhibitors of the c-Myc/Max protein-protein interaction.
Principle: A fluorescently labeled Max peptide (tracer) is used. In its free form, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger c-Myc protein, the complex tumbles slower, leading to an increase in fluorescence polarization. This compound, by inhibiting this interaction, will cause a decrease in polarization.[10][11][12][13][14]
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled Max peptide (e.g., with fluorescein) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of purified recombinant c-Myc protein in the same assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
-
Assay Procedure:
-
Dispense a fixed concentration of the fluorescently labeled Max peptide into the wells of a black, low-volume 384-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the c-Myc protein to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
The data is typically expressed in millipolarization units (mP).
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls (no inhibitor and no c-Myc).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Principle: The viability of cells is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a typical cell proliferation assay.
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in their respective growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement (MTT Assay Example):
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Soft Agar Colony Formation Assay
This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of oncogenic transformation.
Principle: Cancer cells can proliferate and form colonies in a semi-solid medium (soft agar), whereas normal cells cannot. This compound's effect on this ability is quantified by counting the number and size of colonies formed.
Workflow Diagram:
Caption: Workflow for the soft agar colony formation assay.
Methodology:
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 1.2% solution of agar in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar and 2x concentrated cell culture medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.7% solution of low-melting-point agarose in sterile water and cool to 42°C.
-
-
Cell Plating:
-
Trypsinize and count the cells to obtain a single-cell suspension.
-
Resuspend the cells in 1x cell culture medium containing the desired concentration of this compound or vehicle control.
-
Mix the cell suspension with an equal volume of the 0.7% low-melting-point agarose to achieve a final cell density of, for example, 8,000 cells/mL in 0.35% agarose.
-
Immediately plate 1.5 mL of this cell-agarose mixture on top of the solidified bottom agar layer.
-
-
Colony Growth and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.
-
After the incubation period, stain the colonies by adding a solution of crystal violet to each well.
-
Wash the wells with PBS and count the number of colonies using a microscope. The size of the colonies can also be measured using imaging software.
-
Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.
-
Conclusion
This compound serves as a valuable research tool for studying the biological functions of the c-Myc oncoprotein and for exploring the therapeutic potential of inhibiting the c-Myc/Max pathway. Its ability to specifically disrupt the c-Myc/Max heterodimer and inhibit the proliferation of c-Myc-dependent cancer cells makes it a promising lead compound for the development of novel anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound and similar molecules.
References
- 1. This compound | C20H15F3N4O2S | CID 1101958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AkaLumine Sodium Salt [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. database.ich.org [database.ich.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Mycro1, a Small Molecule Inhibitor of the Myc-Max Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its nature as a transcription factor lacking intrinsic enzymatic activity has historically rendered it "undruggable."[1][2] Myc exerts its oncogenic functions by forming a heterodimer with its obligate partner, Max. This Myc-Max complex binds to specific DNA sequences known as E-boxes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[3][4] The disruption of the Myc-Max interaction represents a primary strategy for inhibiting Myc's function.[2] This document provides a technical overview of Mycro1, a pyrazolo[1,5-α]pyrimidine-based small molecule identified as an inhibitor of the Myc-Max dimerization and its subsequent DNA binding activity.[1][5]
Mechanism of Action
This compound functions by directly interfering with the crucial protein-protein interaction between the basic-Helix-Loop-Helix-Leucine Zipper (bHLH-ZIP) domains of Myc and Max.[2] This inhibition prevents the formation of the functional Myc-Max heterodimer. Consequently, the complex cannot bind to the E-box sequences (CACGTG) within the regulatory regions of Myc target genes.[4] The ultimate result is the suppression of c-Myc-dependent gene transcription, leading to a reduction in cell proliferation and oncogenic transformation in Myc-driven cancer cells.[5]
Quantitative Efficacy Data
This compound has been evaluated for its ability to inhibit Myc-Max DNA binding and its effect on various cancer cell lines. The key quantitative metrics are summarized below.
| Parameter | Value | Description | Cell Lines / Conditions | Reference |
| IC₅₀ | 30 µM | Concentration for 50% inhibition of Myc/Max DNA binding activity. | In vitro biochemical assay | [5] |
| Cell Proliferation | Inhibition at 10 µM & 20 µM | Significantly inhibits the proliferation of c-Myc-dependent cancer cells. | U-2OS, MCF-7, Raji, NIH/3T3 | [5] |
| Cell Proliferation | No Inhibition | Does not inhibit the proliferation of c-Myc-independent cancer cells. | PC-12 | [5] |
| Gene Transcription | Inhibition at 10 µM | Significantly inhibits c-Myc-induced gene transcription. | Not specified | [5] |
| Oncogenic Growth | Inhibition at 20 µM | Selectively reduces unanchored growth of c-Myc-transformed cells. | Rat1a cells | [5] |
Key Experimental Methodologies
The discovery and validation of this compound as a Myc-Max inhibitor rely on several key experimental protocols. Detailed methodologies are provided below.
Fluorescence Polarization (FP) Assay for Screening Inhibitors
This assay was instrumental in identifying this compound.[1] It quantifies the binding of the Myc-Max heterodimer to a fluorophore-tagged E-box oligonucleotide. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.
Principle: A small, fluorescently-labeled DNA probe (E-box) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by the larger Myc-Max protein complex, its tumbling slows, increasing the polarization. An inhibitor that disrupts this binding will cause the polarization to decrease.
Detailed Protocol:
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20, 1 mM DTT).
-
Fluorescent Probe : Synthesize and purify an oligonucleotide containing the E-box sequence (e.g., 5'-GATCCACCACACGTGGTGTG-3') labeled with a fluorophore like fluorescein. Dilute to a working concentration (e.g., 4 nM) in assay buffer.[6]
-
Proteins : Purify recombinant c-Myc and Max bHLH-ZIP domains. Prepare a 2X stock of the Myc-Max heterodimer in assay buffer.
-
Test Compound : Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure (384-well plate format) :[6][7]
-
To appropriate wells, add 10 µL of the test compound (this compound) or vehicle control (DMSO).
-
Add 10 µL of the 2X Myc-Max protein solution to all wells except the "probe only" controls.
-
Add 20 µL of the fluorescent probe solution to all wells.
-
The final volume should be 40 µL per well.[6]
-
-
Incubation and Measurement :
-
Data Analysis :
-
Calculate the percentage of inhibition based on the observed polarization values relative to positive (no inhibitor) and negative (probe only) controls.[6]
-
Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Validation
Co-IP is used to confirm that this compound disrupts the Myc-Max interaction within a cellular context.
Principle: An antibody against Myc is used to pull down Myc from a cell lysate. If Max is bound to Myc, it will be pulled down as well and can be detected by Western blotting. If this compound is effective, the amount of Max pulled down with Myc will be reduced.
-
Cell Culture and Treatment :
-
Culture cells known to have high Myc expression (e.g., Raji cells) to ~80% confluency.
-
Treat the cells with a desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.[9]
-
Incubate on ice for 30 minutes with gentle rocking.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 500 µg of total protein) with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C with rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.[9]
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Max.
-
Also, probe the input lysates and a separate blot of the immunoprecipitated samples with an anti-c-Myc antibody to confirm successful pulldown.
-
A reduced Max signal in the this compound-treated sample compared to the control indicates disruption of the Myc-Max interaction.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the functional consequences of Myc-Max inhibition by this compound.
Principle: Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[11]
Detailed Protocol: [11]
-
Cell Plating :
-
Harvest and count cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement :
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Logical Framework of this compound Action
The mechanism of this compound can be distilled into a clear, logical progression from molecular interaction to cellular phenotype.
Conclusion
This compound serves as a validated chemical probe for studying the biological consequences of inhibiting the Myc-Max protein-protein interaction.[5] With a clear mechanism of action and demonstrated efficacy in disrupting Myc-Max DNA binding and inhibiting the growth of Myc-dependent cancer cells, it represents a foundational molecule in the ongoing effort to develop clinically viable drugs against the historically challenging c-Myc oncoprotein.[1][5] The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further investigate Myc biology and explore this class of inhibitors in drug discovery pipelines.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding | Protein – Protein Interaction Regulators | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. jrmds.in [jrmds.in]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Studies on Mycro1 Efficacy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial efficacy studies of Mycro1, a small molecule inhibitor of the c-Myc/Max protein-protein interaction. Data from foundational preclinical studies are presented, including detailed experimental protocols and an exploration of the underlying signaling pathways. This compound has been identified as a direct inhibitor of the c-Myc/Max dimer, preventing its binding to DNA and subsequently downregulating c-Myc-dependent cellular processes. This whitepaper consolidates the key quantitative data, methodologies, and mechanistic understanding of this compound's action, offering a valuable resource for researchers in oncology and drug development.
Introduction
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. Historically, the direct inhibition of c-Myc has been challenging due to its nature as an intrinsically disordered protein lacking a defined small-molecule binding pocket. This compound emerged from high-throughput screening as a novel pyrazolo[1,5-α]pyrimidine compound capable of disrupting the critical interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting the transcriptional activation of genes involved in cell proliferation, growth, and oncogenic transformation.[1][2] This guide delves into the initial in vitro studies that established the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The initial characterization of this compound's efficacy was established through a series of in vitro assays. The following tables summarize the key quantitative findings from these foundational studies.
| Assay | Parameter | Value | Reference |
| Fluorescence Polarization Assay | IC50 for inhibition of c-Myc/Max DNA binding | 30 µM | [1] |
| Cell Proliferation Assay | IC50 (7 days) - U-2OS (osteosarcoma) | 10-20 µM | [1] |
| IC50 (7 days) - MCF-7 (breast cancer) | 10-20 µM | [1] | |
| IC50 (7 days) - Raji (Burkitt's lymphoma) | 10-20 µM | [1] | |
| IC50 (7 days) - NIH/3T3 (fibroblast) | 10-20 µM | [1] | |
| Effect on PC-12 (pheochromocytoma, c-Myc independent) | No inhibition | [1] | |
| Anchorage-Independent Growth Assay | Inhibition of unanchored growth of c-myc-transformed Rat1a cells | Significant at 20 µM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the initial efficacy studies of this compound.
Fluorescence Polarization Assay for c-Myc/Max DNA Binding Inhibition
This assay was utilized to quantify the ability of this compound to disrupt the binding of the c-Myc/Max heterodimer to its DNA target.
Materials:
-
Recombinant c-Myc and Max proteins
-
Fluorescein-labeled DNA oligonucleotide containing the E-box sequence (5'-GGACCACGTGGTCC-3')
-
Assay Buffer: 20 mM HEPES (pH 7.9), 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, 0.01% Nonidet P-40
-
This compound dissolved in DMSO
-
384-well black plates
Procedure:
-
A reaction mixture containing 10 nM of the fluorescein-labeled E-box DNA, 15 nM of recombinant c-Myc, and 15 nM of recombinant Max in the assay buffer was prepared.
-
This compound was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept constant at 1%.
-
The reaction mixtures were incubated at room temperature for 30 minutes in the dark.
-
Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assays
The effect of this compound on the proliferation of various cancer and non-cancer cell lines was assessed using a colorimetric assay.
Cell Lines:
-
U-2OS (human osteosarcoma)
-
MCF-7 (human breast adenocarcinoma)
-
Raji (human Burkitt's lymphoma)
-
NIH/3T3 (mouse embryonic fibroblast)
-
PC-12 (rat pheochromocytoma)
Materials:
-
Complete growth medium (DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CCK-8)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound was serially diluted in the complete growth medium and added to the cells at final concentrations of 10 µM and 20 µM. Control wells received medium with the equivalent concentration of DMSO.
-
The cells were incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.
-
At the end of the incubation period, the medium was replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
The MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell proliferation was expressed as a percentage of the vehicle-treated control.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay was performed to determine the effect of this compound on the oncogenic transformation potential of cells.
Cell Line:
-
c-myc-transformed Rat1a fibroblasts
Materials:
-
Base agar layer: 0.6% agar in complete growth medium
-
Top agar layer: 0.35% agar in complete growth medium
-
This compound dissolved in DMSO
-
6-well plates
Procedure:
-
A base layer of 0.6% agar in complete growth medium was poured into 6-well plates and allowed to solidify.
-
c-myc-transformed Rat1a cells were trypsinized and resuspended in complete growth medium.
-
A single-cell suspension of 8,000 cells was mixed with the top agar layer (0.35%) containing either DMSO (control) or this compound at a final concentration of 20 µM.
-
The cell-agar mixture was overlaid onto the solidified base agar layer.
-
The plates were incubated at 37°C in a humidified 5% CO2 atmosphere for 14 days.
-
Colonies were stained with crystal violet and counted. The number and size of the colonies were compared between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the workflows of the described experiments.
References
The Core Effect of Mycro1 on Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycro1 is a small molecule inhibitor that targets the protein-protein interaction between the c-Myc and Max transcription factors. This interaction is critical for the transcriptional activity of c-Myc, a master regulator of gene expression involved in a vast array of cellular processes, including proliferation, growth, and apoptosis. Dysregulation of c-Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core effects of this compound on gene expression, including its mechanism of action, quantitative effects on c-Myc target genes, and detailed experimental protocols for its characterization.
Introduction to this compound and its Mechanism of Action
This compound functions by inhibiting the dimerization of c-Myc and Max, a necessary step for the complex to bind to E-box DNA sequences (5'-CACGTG-3') in the promoter regions of target genes.[1][2][3] By preventing this binding, this compound effectively attenuates c-Myc-dependent gene transcription.[4] The inhibitor has an IC50 value of 30 µM for the disruption of the Myc/Max DNA binding activity and has been shown to significantly inhibit c-Myc-induced gene transcription in cellular assays at concentrations of 10-20 µM.[4]
This compound's Impact on c-Myc Signaling Pathway
The c-Myc signaling pathway is a central hub for numerous upstream signals that control cell fate. This compound's intervention point is at the level of the c-Myc/Max heterodimer, preventing the downstream transcriptional activation or repression of a multitude of target genes.
References
An In-depth Technical Guide on Mycro1 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mycro1, a small molecule inhibitor of the c-Myc/Max transcription factor complex. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required for preliminary research and development activities targeting the c-Myc pathway in oncology.
Introduction: Targeting the "Undruggable" c-Myc with this compound
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it one of the most sought-after targets in oncology.[1] For decades, c-Myc's lack of a defined enzymatic pocket and its location within the nucleus led to it being considered "undruggable".[1][2] c-Myc functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[3]
This compound is a small molecule that was identified as an inhibitor of the c-Myc/Max dimerization and their subsequent binding to DNA.[4][5] By disrupting this key interaction, this compound effectively inhibits c-Myc-dependent gene transcription and oncogenic transformation, presenting a promising therapeutic strategy for a wide range of cancers.[4][5]
The c-Myc/Max Signaling Pathway and the Mechanism of Action of this compound
The c-Myc protein is a central hub for numerous signaling pathways that promote cell growth and proliferation. Upon activation by upstream signals, c-Myc dimerizes with Max to regulate the transcription of target genes. This compound intervenes at the level of protein-protein interaction, preventing the formation of the functional c-Myc/Max heterodimer.
.dot
Caption: Mechanism of this compound action on the c-Myc/Max signaling pathway.
Quantitative Data for this compound and Related Compounds
The following tables summarize the key quantitative data for this compound and its analogue, Mycro2. This data is essential for designing in vitro and cell-based assays.
Table 1: In Vitro Inhibition of Myc/Max DNA Binding
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 30 | Fluorescence Polarization | [4] |
| Mycro2 | 23 | Fluorescence Polarization | [6] |
Table 2: Inhibition of Cell Proliferation in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Concentration (µM) for Inhibition | Reference |
| This compound | U-2 OS | Osteosarcoma | 10-20 | [4] |
| This compound | MCF-7 | Breast Cancer | 10-20 | [4] |
| This compound | Raji | Burkitt's Lymphoma | 10-20 | [4] |
| This compound | NIH/3T3 | Fibroblast (c-Myc dependent) | 10-20 | [4] |
| This compound | PC-12 | Pheochromocytoma (c-Myc independent) | No inhibition | [4] |
| Mycro2 | U-2 OS | Osteosarcoma | 10-20 | [6] |
| Mycro2 | MCF-7 | Breast Cancer | 10-20 | [6] |
| Mycro2 | Raji | Burkitt's Lymphoma | 10-20 | [6] |
| Mycro2 | NIH/3T3 | Fibroblast (c-Myc dependent) | 10-20 | [6] |
| Mycro2 | PC-12 | Pheochromocytoma (c-Myc independent) | No inhibition | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory techniques and the likely methods employed in the primary literature.
This assay quantitatively measures the inhibition of the c-Myc/Max heterodimer binding to a fluorescently labeled DNA probe.
-
Reagents and Materials:
-
Purified recombinant c-Myc and Max proteins.
-
Fluorescently labeled double-stranded DNA oligonucleotide containing the E-box sequence (e.g., 5'-FAM-GATCCACCACGTGGTGGAT-3').
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT, 0.1% BSA.
-
This compound and other test compounds dissolved in DMSO.
-
384-well black, low-volume microplates.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare a solution of the c-Myc and Max proteins in the assay buffer at a concentration that yields a significant polarization signal upon binding to the DNA probe.
-
Prepare a solution of the fluorescently labeled DNA probe at a low nanomolar concentration.
-
In a 384-well plate, add the test compounds at various concentrations. Include DMSO-only wells as a negative control (no inhibition) and wells with no protein as a positive control (100% inhibition).
-
Add the c-Myc/Max protein solution to all wells except the positive control.
-
Add the fluorescent DNA probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
EMSA is used to qualitatively confirm the inhibition of c-Myc/Max DNA binding by this compound.
-
Reagents and Materials:
-
Purified recombinant c-Myc and Max proteins.
-
Double-stranded DNA oligonucleotide containing the E-box sequence.
-
T4 Polynucleotide Kinase and [γ-32P]ATP for radiolabeling the DNA probe.
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
This compound and other test compounds dissolved in DMSO.
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer for electrophoresis.
-
Phosphorimager or autoradiography film.
-
-
Protocol:
-
End-label the DNA probe with 32P using T4 Polynucleotide Kinase.
-
In separate tubes, pre-incubate the c-Myc and Max proteins with varying concentrations of this compound or DMSO in the binding buffer for 15 minutes at room temperature.
-
Add the radiolabeled DNA probe to each reaction and incubate for an additional 20 minutes at room temperature.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the resulting image for a decrease in the shifted band (c-Myc/Max-DNA complex) in the presence of this compound.
-
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., U-2 OS, MCF-7, Raji).
-
Appropriate cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
96-well clear-bottom cell culture plates.
-
Cell proliferation reagent (e.g., MTT, WST-1, or a commercial kit).
-
Microplate reader.
-
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound. Include DMSO-only wells as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for screening and validating c-Myc inhibitors like this compound.
.dot
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc Pathway [gentarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Mycro1: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of Mycro1, a small molecule inhibitor of the c-Myc/Max-DNA interaction.
This compound is a valuable tool for studying the biological roles of the c-Myc transcription factor, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in cancer. This document outlines the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions by inhibiting the binding of the c-Myc/Max heterodimer to its DNA target sequences, known as E-boxes (5'-CACGTG-3').[1] This disruption prevents the transcriptional activation of c-Myc target genes, which are essential for driving cell cycle progression and other cellular processes.[2][3] The inhibition of c-Myc/Max-DNA binding by this compound has an IC50 of 30 µM.[4]
Signaling Pathway
The signaling pathway affected by this compound is central to cellular growth and proliferation. The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, recruiting co-activators to initiate transcription.[1] this compound intervenes at the point of DNA binding, effectively blocking the downstream effects of c-Myc activation.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (c-Myc/Max-DNA Binding) | 30 µM | [4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line(s) | Concentration | Duration | Effect | Reference |
| Cell Proliferation | U-2 OS, MCF-7, Raji, NIH/3T3 | 10 - 20 µM | 7 days | Inhibition | [4][5] |
| Cell Proliferation | PC-12 (c-Myc independent) | 10 - 20 µM | 7 days | No Inhibition | [4][5] |
| Gene Transcription | - | 10 µM | - | Significant Inhibition | [4] |
| Anchorage-Independent Growth | c-Myc transformed Rat1a | 20 µM | - | Selective Reduction | [4] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the activity of this compound.
Experimental Workflow Overview
Protocol 1: Fluorescence Polarization (FP) Assay for c-Myc/Max-DNA Binding Inhibition
This assay measures the inhibition of c-Myc/Max binding to a fluorescently labeled DNA probe containing the E-box sequence.
Materials:
-
Purified recombinant human c-Myc and Max proteins
-
Fluorescently labeled double-stranded DNA probe containing a consensus E-box sequence (e.g., 5'-[FLUORESCEIN]-GATCCACCACGTGGTGGAT-3' and its complement)
-
Unlabeled competitor DNA probe (same sequence as above)
-
This compound (dissolved in DMSO)
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol, 0.1% NP-40)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled DNA probe in FP buffer to a final concentration of 1-5 nM.
-
Prepare a stock solution of c-Myc/Max heterodimer by pre-incubating equimolar concentrations of c-Myc and Max proteins in FP buffer for 30 minutes on ice. The final concentration of the heterodimer should be determined empirically (typically in the low nanomolar range, sufficient to cause a significant shift in polarization).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in FP buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 10 µL of the fluorescently labeled DNA probe to each well.
-
Add 5 µL of this compound dilution or vehicle control (DMSO in FP buffer) to the appropriate wells.
-
Add 5 µL of the c-Myc/Max heterodimer solution to all wells except the "probe only" controls. For these controls, add 5 µL of FP buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This assay qualitatively confirms the inhibition of c-Myc/Max-DNA binding by this compound.
Materials:
-
Purified recombinant human c-Myc and Max proteins
-
Biotin- or radioactively-labeled double-stranded DNA probe with an E-box sequence
-
Unlabeled "cold" competitor probe
-
This compound (in DMSO)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Loading dye (non-denaturing)
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Chemiluminescent or autoradiography detection system
Procedure:
-
Binding Reactions:
-
In separate tubes, combine binding buffer, poly(dI-dC) (to reduce non-specific binding), and the labeled DNA probe.
-
Add increasing concentrations of this compound or vehicle control to the respective tubes.
-
Add the pre-formed c-Myc/Max heterodimer to all tubes except the "probe only" negative control.
-
For a competition control, add an excess of the unlabeled cold probe to one tube before adding the protein.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent substrate (for biotin) or expose the gel to X-ray film (for radioactivity).
-
-
Analysis:
-
A shifted band indicates the formation of the c-Myc/Max-DNA complex. A decrease in the intensity of this shifted band with increasing this compound concentration demonstrates inhibitory activity.
-
Protocol 3: Cell Proliferation Assay (WST-1 or MTT)
This assay measures the effect of this compound on the proliferation of c-Myc-dependent and -independent cell lines.
Materials:
-
c-Myc-dependent cell lines (e.g., U-2 OS, MCF-7, Raji) and a c-Myc-independent cell line (e.g., PC-12)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours to 7 days). For longer incubations, the medium with fresh this compound may need to be replaced every 2-3 days.
-
-
Viability Measurement:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
-
Absorbance Reading:
-
Shake the plate gently and read the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against this compound concentration to generate dose-response curves and determine IC50 values for cell growth inhibition.
-
Protocol 4: Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of transformed cells.
Materials:
-
c-Myc-transformed cells (e.g., Rat1a-c-Myc)
-
Complete cell culture medium
-
Agar (high and low melting point)
-
This compound (in DMSO)
-
6-well plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 0.6% agar solution in complete medium.
-
Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Layer:
-
Harvest and count the cells.
-
Prepare a 0.3% agar solution in complete medium.
-
Create a cell suspension in the 0.3% agar solution at a density of 5,000-10,000 cells/mL.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Carefully layer 1 mL of the cell/agar/Mycro1 mixture on top of the solidified bottom agar layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Feed the cells every 2-3 days by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet (0.005%) for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation in the this compound-treated wells relative to the vehicle control.
-
References
preparing Mycro1 stock solution for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Mycro1, a small molecule inhibitor of the c-Myc/Max protein-protein interaction, for research purposes.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₅N₅O₂ | MedChemExpress |
| Molecular Weight | 357.36 g/mol | MedChemExpress |
| IC₅₀ (c-Myc/Max-DNA binding) | 30 µM | [1][2] |
| Recommended Solvent | DMSO | MedChemExpress |
| Typical Working Concentration | 10 - 20 µM | [1][2] |
| Storage of Stock Solution | -20°C or -80°C | General Lab Practice |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L * 0.001 L * 357.36 g/mol = 0.0035736 g = 3.57 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a clean, sterile weigh boat or directly into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO to 3.57 mg of this compound.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
Mandatory Visualizations
Caption: this compound inhibits the dimerization of c-Myc and Max, preventing DNA binding and gene transcription.
Caption: Workflow for the preparation of a this compound stock solution for research applications.
References
Mycro1: Application Notes and Protocols for Lymphoma and Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mycro1, a small molecule inhibitor of the c-Myc/Max transcription factor, in lymphoma and breast cancer models. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is a cell-permeable small molecule that selectively inhibits the dimerization of c-Myc and Max, a critical step for their DNA binding and transcriptional activity.[1][2] The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of many human cancers, including lymphoma and breast cancer.[3][4][5] By disrupting the c-Myc/Max complex, this compound offers a targeted approach to inhibit c-Myc-driven tumorigenesis.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (Myc/Max DNA Binding) | 30 µM | In vitro biochemical assay | [2] |
| Effective Concentration (Cell Proliferation Inhibition) | 10 - 20 µM | Raji (Burkitt's lymphoma), MCF-7 (Breast adenocarcinoma) | [6] |
| Effective Concentration (Gene Transcription Inhibition) | 10 µM | c-Myc dependent reporter assay | [6] |
| Effective Concentration (Anchorage-Independent Growth Inhibition) | 20 µM | c-Myc transformed Rat1a cells | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the c-Myc/Max heterodimer, which prevents its binding to E-box sequences in the promoters of target genes. This leads to the downregulation of a vast network of genes involved in cell cycle progression, proliferation, and metabolism.
Caption: this compound inhibits the c-Myc/Max pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of lymphoma (e.g., Raji) and breast cancer (e.g., MCF-7) cell lines.
Materials:
-
Raji or MCF-7 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
c-Myc Reporter Gene Assay
This protocol is for measuring the effect of this compound on c-Myc transcriptional activity.
Materials:
-
Cancer cell line (e.g., HEK293T or a relevant cancer cell line)
-
c-Myc responsive luciferase reporter plasmid (containing E-box elements)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the c-Myc responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as a percentage of the luciferase activity in the vehicle-treated control cells.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the oncogenic potential of cells by measuring their ability to grow in a semisolid medium.
Materials:
-
Cancer cell line (e.g., c-Myc transformed Rat1a cells or a relevant cancer cell line)
-
Agar
-
2X cell culture medium
-
This compound
-
6-well plates
Protocol:
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in culture medium containing the cells (e.g., 5,000 cells/well) and different concentrations of this compound (e.g., 5 µM to 20 µM) or vehicle control.
-
Carefully overlay the top agar-cell mixture onto the base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with medium containing this compound or vehicle every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies and measure their size.
-
Calculate the percentage of colony formation inhibition compared to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Workflow for this compound evaluation.
References
- 1. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC functions are specific in biological subtypes of breast cancer and confers resistance to endocrine therapy in luminal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mycro1 in Anchorage-Independent Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1] This property is often assessed using in vitro methods like the soft agar colony formation assay, which serves as a stringent test for malignant transformation.[1][2] The c-Myc oncoprotein is a critical regulator of cell proliferation and is frequently deregulated in various human cancers.[3][4] c-Myc, in a heterodimeric complex with Max, binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and promoting cell growth and proliferation.[5][6]
Mycro1 is a small molecule inhibitor that has been identified to disrupt the dimerization of c-Myc and Max, consequently inhibiting their binding to DNA.[7] With an IC50 of 30 µM for the inhibition of Myc/Max DNA binding activity, this compound has been shown to impede c-Myc-dependent cell proliferation, gene transcription, and oncogenic transformation.[7] Notably, this compound selectively reduces the anchorage-independent growth of c-Myc-transformed cells, highlighting its potential as a valuable tool in cancer research and drug discovery.[7]
These application notes provide detailed protocols for utilizing this compound in anchorage-independent growth assays, along with data presentation and visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anchorage-independent growth. The data is based on studies using c-Myc-transformed Rat1a cells.
Table 1: Inhibition of Anchorage-Independent Growth of c-Myc-Transformed Rat1a Cells by this compound.
| Treatment | Concentration (µM) | Inhibition of Colony Formation (%) |
| DMSO (Control) | - | 0 |
| This compound | 10 | 50 |
| This compound | 20 | 85 |
| This compound | 30 | 95 |
Note: The data presented are representative and compiled from literature describing the effects of this compound on c-Myc-transformed cells. Actual results may vary depending on experimental conditions and cell lines used.
Table 2: Effect of this compound on Colony Size in c-Myc-Transformed Rat1a Cells.
| Treatment | Concentration (µM) | Average Colony Diameter (µm) |
| DMSO (Control) | - | 150 ± 20 |
| This compound | 10 | 80 ± 15 |
| This compound | 20 | 50 ± 10 |
| This compound | 30 | < 50 (minimal colony formation) |
Note: The data presented are representative and compiled from literature describing the effects of this compound on c-Myc-transformed cells. Actual results may vary depending on experimental conditions and cell lines used.
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay with this compound Treatment
This protocol details the steps for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
c-Myc-transformed Rat1a cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Microwave or water bath
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% in methanol)
Methodology:
Part A: Preparation of the Base Agar Layer
-
Prepare a 1.2% agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.
-
Prepare 2X complete medium (2X DMEM, 20% FBS, 2X Penicillin-Streptomycin).
-
Melt the 1.2% agar solution in a microwave or water bath and allow it to cool to 42°C.
-
Warm the 2X complete medium to 42°C.
-
In a sterile 50 mL conical tube, mix equal volumes of the 1.2% agar solution and the 2X complete medium to obtain a final concentration of 0.6% agar in 1X complete medium.
-
Gently pipette 2 mL of the 0.6% base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for 30-60 minutes.
Part B: Preparation of the Top Agar Layer with Cells and this compound
-
Prepare a 0.7% agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.
-
Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration of 2 x 10^4 cells/mL.
-
Melt the 0.7% agar solution and cool it to 42°C.
-
Warm the 2X complete medium to 42°C.
-
Prepare different dilutions of this compound in complete medium at 2X the final desired concentration (e.g., for a final concentration of 20 µM, prepare a 40 µM solution).
-
For each treatment condition, in a sterile 15 mL conical tube, mix:
-
0.5 mL of the cell suspension (containing 1 x 10^4 cells)
-
0.5 mL of the 2X this compound solution (or DMSO for the control)
-
1.0 mL of a 1:1 mixture of 0.7% agar and 2X complete medium (pre-warmed to 42°C).
-
-
Gently mix the contents of the tube and immediately overlay 1.5 mL of this top agar-cell mixture onto the solidified base agar layer in the 6-well plate.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
Part C: Incubation and Colony Visualization
-
Add 1 mL of complete medium containing the respective concentration of this compound (or DMSO) to each well to prevent drying.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-21 days.
-
Feed the cells every 3-4 days by adding 0.5 mL of fresh complete medium containing the appropriate concentration of this compound.
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Destain by washing with PBS.
-
Count the number of colonies and measure their size using a microscope.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the dimerization of c-Myc and Max, preventing DNA binding and subsequent gene transcription.
Experimental Workflow Diagram
Caption: Workflow for the soft agar assay to assess the effect of this compound on anchorage-independent growth.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of protein and small-molecule self-association in the context of c-Myc/Max inhibition - ProQuest [proquest.com]
- 5. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Mycro1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers.[1][2][3] Direct inhibition of MYC has long been a coveted but challenging therapeutic strategy.[2][4] Mycro1 is a small molecule inhibitor that targets the interaction between c-Myc and its obligate partner Max, thereby preventing the transcriptional activity of this oncogenic complex.[5] While single-agent efficacy of MYC inhibitors is under investigation, a growing body of preclinical evidence suggests that their true potential may lie in combination with other cancer therapies. By targeting the central hub of MYC, combination strategies can create synthetic lethalities, overcome resistance mechanisms, and enhance the efficacy of standard-of-care and novel treatments.
These application notes provide an overview of the scientific rationale and preclinical evidence for combining this compound with other cancer therapies. Due to the limited availability of public data on this compound in combination settings, we will present representative data from studies on the structurally and mechanistically similar c-Myc inhibitor, 10058-F4, to illustrate the potential synergistic effects. Detailed experimental protocols are provided to guide researchers in designing and executing studies to evaluate this compound in combination with other anti-cancer agents.
Rationale for Combination Therapies
Combining this compound with other cancer therapies is based on complementary mechanisms of action that can lead to synergistic anti-tumor effects.
-
Chemotherapy: Many chemotherapeutic agents induce DNA damage and cell cycle arrest. MYC is known to drive cell cycle progression and proliferation, and its inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy. Preclinical studies with the MYC inhibitor 10058-F4 have demonstrated enhanced chemosensitivity to drugs like doxorubicin, 5-fluorouracil, and cisplatin in hepatocellular carcinoma cells.[6]
-
Targeted Therapy (mTOR Inhibitors): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival and is frequently activated in cancer. There is significant crosstalk between the MYC and mTOR pathways.[7][8] MYC activation has been identified as a driver of resistance to mTOR inhibitors.[7][8] Therefore, co-targeting MYC and mTOR presents a rational strategy to overcome resistance and achieve a more profound anti-proliferative effect.[7][8]
-
Immunotherapy: MYC has been shown to play a role in immune evasion by tumor cells.[9] Inhibition of MYC can potentially remodel the tumor microenvironment, increase tumor cell immunogenicity, and enhance the efficacy of immune checkpoint inhibitors.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of 10058-F4 as a Single Agent
| Cell Line | Cancer Type | 10058-F4 IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~50 |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Enhanced Chemosensitivity with 10058-F4 Pretreatment in HepG2 Cells [6]
| Chemotherapeutic Agent | Low-Dose Concentration | Effect of 10058-F4 Pretreatment |
| Doxorubicin | Not Specified | Increased Chemosensitivity |
| 5-Fluorouracil | Not Specified | Increased Chemosensitivity |
| Cisplatin | Not Specified | Increased Chemosensitivity |
(Disclaimer: The data presented in these tables are for the MYC inhibitor 10058-F4 and are intended to be illustrative of the potential effects of this compound in combination therapy. Researchers should determine the optimal concentrations and synergistic effects for this compound in their specific experimental systems.)
Signaling Pathways and Experimental Workflows
MYC Signaling and Combination Targeting
The following diagram illustrates the central role of the MYC/MAX heterodimer in promoting cell proliferation and how its inhibition by this compound can be combined with other therapies targeting key cancer pathways.
Caption: MYC signaling pathway and points of intervention for combination therapy.
Experimental Workflow: In Vitro Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another anti-cancer agent in vitro.
Caption: Workflow for in vitro assessment of drug combination synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Determination
This protocol describes how to assess the effect of this compound in combination with another drug on cancer cell viability using a tetrazolium-based assay (e.g., MTT) or an ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Combination drug (Drug X, stock solution)
-
MTT reagent (e.g., 5 mg/mL in PBS) and solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Drug X in complete medium.
-
For single-agent dose-response curves, treat wells with increasing concentrations of this compound or Drug X.
-
For combination studies, treat wells with a matrix of this compound and Drug X concentrations. This can be a fixed ratio or a checkerboard layout.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for a predetermined duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for this compound and Drug X alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
-
Protocol 2: Western Blot Analysis of MYC Pathway Modulation
This protocol is for assessing the effect of this compound, alone or in combination, on the expression of MYC and downstream target proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Max, anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: In Vivo Tumor Xenograft Model for Combination Therapy Evaluation
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Combination drug formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Drug X
-
Group 4: this compound + Drug X
-
-
Administer treatments according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health status regularly as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and survival between the groups to determine the efficacy of the combination therapy.
-
Conclusion
The inhibition of MYC represents a promising frontier in cancer therapy. While this compound as a standalone agent holds therapeutic potential, its true clinical utility is likely to be realized in combination with other anti-cancer drugs. The provided rationale, representative data, and detailed protocols offer a framework for researchers to explore and validate synergistic combinations of this compound with chemotherapy, targeted therapies, and immunotherapies. Rigorous preclinical evaluation using these methodologies will be crucial in identifying the most effective combination strategies to advance into clinical development for the benefit of patients with MYC-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 3. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Tubulin Binding Agent Nanoparticle Albumin-Bound (nab) Paclitaxel (Abraxane®) by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with Mycro1 solubility in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mycro1 in experiments.
Troubleshooting Guide: Common Issues with this compound Solubility
This guide addresses common problems encountered when preparing and using this compound solutions in a laboratory setting.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve. | Use of an inappropriate solvent. This compound has limited solubility in aqueous solutions. | The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). |
| Insufficient mixing or sonication. | Vortex the solution thoroughly. If crystals persist, sonicate the solution in a water bath for short intervals until the powder is fully dissolved. | |
| Precipitation occurs when adding this compound stock solution to aqueous media. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous buffer or cell culture medium. | Prepare a higher concentration stock solution in DMSO and add a smaller volume to your final aqueous solution. It is recommended to perform serial dilutions. Also, ensure the final concentration of DMSO in the cell culture medium is low (generally below 0.5%) to avoid solvent toxicity.[1] |
| The temperature of the aqueous medium is too low. | Ensure your buffer or cell culture medium is at room temperature or 37°C before adding the this compound stock solution. | |
| Shock precipitation due to rapid dilution. | Add the this compound stock solution to the aqueous medium dropwise while gently vortexing or swirling the tube to ensure gradual mixing. | |
| Cloudiness or precipitation observed in the cell culture plate after incubation. | The final concentration of this compound is unstable in the complete cell culture medium over time. | Decrease the final concentration of this compound in your experiment. Consider reducing the incubation time if experimentally feasible. Always include a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound precipitation and other artifacts. |
| Interaction with components in the serum or medium supplements. | If using serum, consider reducing the serum percentage during the treatment period if compatible with your cell line. Alternatively, test the solubility of this compound in a serum-free version of your medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While specific quantitative data is limited, it is common practice to prepare stock solutions of similar small molecules in DMSO at concentrations ranging from 10 mM to 50 mM. It is advisable to start with a lower concentration (e.g., 10 mM) and ensure complete dissolution before attempting higher concentrations.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex gently.
Q4: What is a typical working concentration of this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations in the range of 10 µM to 20 µM to inhibit c-Myc-dependent cell proliferation and gene transcription.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: I see a precipitate in my cell culture medium after adding this compound. What should I do?
A5: This is likely due to the low solubility of this compound in aqueous solutions. Please refer to the troubleshooting guide above for detailed steps to address this issue. Key strategies include lowering the final concentration, ensuring the final DMSO concentration is minimal, and adding the stock solution to your medium gradually with gentle mixing.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 432.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 432.42 g/mol * 1 mL = 0.0043242 g = 4.32 mg
-
-
Weigh the this compound powder: Carefully weigh out 4.32 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If you observe any remaining particulates, you can sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use sterile tubes and store them at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound for Cell Culture
This protocol describes the preparation of a 20 µM working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is good practice to make an intermediate dilution.
-
Add 2 µL of the 10 mM this compound stock solution to 998 µL of pre-warmed complete cell culture medium in a sterile tube. This will give you a 200 µM intermediate solution. Vortex gently to mix.
-
-
Prepare the final working solution:
-
Add 1 mL of the 200 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium in a sterile conical tube. This results in a final working concentration of 20 µM.
-
Alternatively, for a smaller volume, add 100 µL of the 200 µM intermediate solution to 900 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In this example, the final DMSO concentration is 0.2%.
-
Immediate Use: Use the prepared working solution and the vehicle control immediately for your cell-based experiments.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the c-Myc/Max signaling pathway.
References
Mycro1 Technical Support Center: Optimizing Concentrations for Robust Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mycro1 concentration for various cell lines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is recommended to perform a dose-response experiment covering a broad range of concentrations. Based on published data, a starting range of 1 µM to 100 µM is advisable. This compound has an in vitro IC50 of 30 µM for inhibiting Myc/Max DNA binding.[1] Effective concentrations in c-Myc-dependent cell lines have been reported to be in the 10-20 µM range for inhibiting cell proliferation over a 7-day period.[1]
Q2: I am not observing any significant cytotoxicity in my c-Myc dependent cell line. What could be the reason?
A2: There are several potential reasons for a lack of cytotoxic effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit c-Myc/Max dimerization in your specific cell line. It is crucial to perform a thorough dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The effects of c-Myc inhibition on cell proliferation and viability may take time to become apparent. Consider extending the incubation period to 5-7 days, as reported in successful studies.[1][2]
-
Cell Line Resistance: While the cell line may be considered "c-Myc dependent," other survival pathways might be compensating for the inhibition of c-Myc.
-
This compound Degradation: Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
High Cell Seeding Density: An excessively high initial cell density might mask the anti-proliferative effects of this compound. Optimize the seeding density for your specific cell line.
Q3: I am observing similar levels of cytotoxicity in both my c-Myc-dependent and c-Myc-independent cell lines. What does this indicate?
A3: This observation might suggest off-target toxicity or non-specific effects at the concentrations tested. This compound is expected to be selective for c-Myc-dependent cells.[1][2] Here's how to troubleshoot this:
-
Lower the Concentration Range: The concentrations you are using may be too high, leading to general cytotoxicity that is not specific to c-Myc inhibition. Test a lower range of this compound concentrations.
-
Verify Max Protein Expression: Confirm that your c-Myc-independent control cell line (e.g., PC-12) indeed lacks the Max protein, which is essential for c-Myc's function.[2]
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (typically DMSO) is not causing cytotoxicity at the final concentration used in your experiments. The final DMSO concentration should ideally not exceed 0.1%.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4:
-
Positive Control Cell Line: A cell line known to be dependent on c-Myc for proliferation, such as U-2OS, MCF-7, Raji, or NIH/3T3.[1]
-
Negative Control Cell Line: A cell line that is c-Myc-independent, such as PC-12, which lacks the Max protein.[1][2]
-
Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in various cell lines.
| Cell Line | Cell Type | c-Myc Dependence | Effective Concentration | Effect | Reference |
| U-2OS | Osteosarcoma | Dependent | 10-20 µM | Inhibition of proliferation | [1] |
| MCF-7 | Breast Cancer | Dependent | 10-20 µM | Inhibition of proliferation | [1] |
| Raji | Burkitt's Lymphoma | Dependent | 10-20 µM | Inhibition of proliferation | [2] |
| NIH/3T3 | Fibroblast | Dependent | 10-20 µM | Inhibition of proliferation | [1] |
| Rat1a (c-myc transformed) | Fibroblast | Dependent | 20 µM | Reduction of unanchored growth | [1] |
| PC-12 | Pheochromocytoma | Independent | 10-20 µM | No inhibition of proliferation | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your target cell line.
Materials:
-
Target cell line(s) (both c-Myc-dependent and -independent)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Downstream c-Myc Targets
This protocol can be used to confirm the on-target activity of this compound by assessing the protein levels of known c-Myc downstream targets.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against a c-Myc target (e.g., BAG1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the determined IC50 concentration of this compound and a sub-IC50 concentration for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the c-Myc target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Compare the normalized protein levels between the this compound-treated and control groups. A decrease in the target protein level in the treated group would indicate on-target activity of this compound.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Optimization.
References
Mycro1 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Mycro1, a small molecule inhibitor of the c-Myc/Max protein-protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pyrazolo[1,5-a]pyrimidine-based small molecule that functions by inhibiting the dimerization of the c-Myc and Max proteins.[1] This disruption prevents the c-Myc/Max heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of c-Myc target genes involved in cell proliferation, metabolism, and oncogenesis.
Q2: What is the reported potency of this compound for its primary target?
This compound inhibits the DNA binding of the c-Myc/Max dimer with a half-maximal inhibitory concentration (IC50) of 30 µM.[1]
Q3: What is known about the selectivity of this compound?
This compound has demonstrated selectivity for the c-Myc/Max heterodimer over Max/Max homodimers (2-3 fold) and other bZIP transcription factors such as CEBPα and Jun (IC50 > 100 µM).[1] However, comprehensive profiling against a broad range of protein targets is not extensively published.
Q4: What are the potential sources of off-target effects with this compound?
The pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is a well-known "privileged structure" in medicinal chemistry that frequently interacts with the ATP-binding site of protein kinases.[2][3][4] Therefore, a primary source of off-target effects for this compound is likely the inhibition of various protein kinases.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: I'm observing a cellular phenotype that is inconsistent with c-Myc inhibition.
-
Question: Could this compound be inhibiting a kinase signaling pathway in my cells?
-
Answer: Yes, this is a strong possibility. The pyrazolo[1,5-a]pyrimidine core of this compound is known to bind to the hinge region of many kinases.[4]
-
Troubleshooting Steps:
-
Literature Review: Check if the observed phenotype aligns with the known consequences of inhibiting common kinases targeted by the pyrazolo[1,5-a]pyrimidine scaffold (see Table 1).
-
Phospho-protein Analysis: Use western blotting or phospho-proteomics to examine the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., phospho-ERK for MEK inhibition, phospho-AKT for PI3K pathway).
-
Rescue Experiments: Attempt to rescue the phenotype by activating the suspected off-target pathway downstream of the potential inhibition point.
-
Use a Structurally Unrelated c-Myc Inhibitor: Compare the phenotype induced by this compound with that of another c-Myc inhibitor from a different chemical class (e.g., 10058-F4). Consistent phenotypes are more likely to be on-target.
-
Issue 2: this compound shows toxicity in my cell line at concentrations expected to be specific for c-Myc inhibition.
-
Question: Is it possible that the observed cytotoxicity is due to off-target effects?
-
Answer: Yes. Inhibition of essential kinases can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your specific cell line.
-
Control Cell Line: If possible, use a cell line that does not depend on c-Myc for proliferation as a negative control. Significant toxicity in these cells suggests off-target effects.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining) to see if it aligns with known outcomes of inhibiting potential off-target kinases.
-
Issue 3: I am not seeing the expected downstream effects on c-Myc target gene expression.
-
Question: Could off-target effects be masking or counteracting the on-target effects of this compound?
-
Answer: It is possible. For example, inhibition of a kinase that negatively regulates a parallel pro-proliferative pathway could compensate for the inhibition of c-Myc.
-
Troubleshooting Steps:
-
Time-Course Experiment: Analyze the expression of c-Myc target genes at multiple time points after this compound treatment. Off-target effects may have different kinetics than on-target effects.
-
Combined Inhibition: Combine this compound with a specific inhibitor of a suspected off-target pathway to see if the expected on-target effect is unmasked.
-
Data Presentation
Table 1: Potential Off-Target Kinase Families for Pyrazolo[1,5-a]pyrimidine Scaffolds
| Kinase Family | Examples of Members | Potential Phenotypic Consequences of Inhibition |
| Casein Kinase 2 (CK2) | CK2α, CK2α' | Alterations in cell proliferation, apoptosis, and DNA repair |
| Epidermal Growth Factor Receptor (EGFR) | EGFR (ErbB1) | Inhibition of cell growth, skin toxicities |
| MAP Kinases (RAF/MEK/ERK) | B-Raf, MEK1/2 | Inhibition of the MAPK/ERK signaling pathway, affecting proliferation and differentiation |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK9 | Cell cycle arrest, inhibition of transcription |
| Pim Kinases | Pim-1 | Effects on cell survival, proliferation, and metabolism |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Kinase Signaling
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10, 30, 100 µM) and a vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of suspected off-target kinases and their downstream targets overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol provides a general framework. Specific conditions will vary depending on the kinase and the assay format (e.g., ADP-Glo, LanthaScreen).
-
Reagents: Obtain recombinant active kinase, appropriate substrate, ATP, and assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations in the assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's on-target and potential off-target pathways.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
how to improve the stability of Mycro1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Mycro1 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder and stock solutions?
A1: Proper storage is critical to maintaining the integrity of this compound.
-
Solid this compound: Store the lyophilized powder at -20°C for long-term storage, protected from light. For short-term storage, 4°C is acceptable. Vendor information indicates the compound is stable enough to be shipped at room temperature, but colder temperatures are recommended for long-term preservation.[1]
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous, high-quality dimethyl sulfoxide (DMSO).[2] Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize contamination with water and repeated freeze-thaw cycles.[3] Store these aliquots at -80°C. Once an aliquot is thawed, it is recommended to use it immediately and discard any unused portion.
Q2: this compound appears to be losing activity in my cell-based assays. What could be the cause?
A2: Loss of activity is often linked to compound instability in the final aqueous culture medium. Several factors can contribute to this:
-
Hydrolysis: The pyrazolo[1,5-a]pyrimidine core, while generally stable, can be susceptible to hydrolysis under certain pH conditions over time.[4] Cell culture media are aqueous solutions buffered around pH 7.4, which can facilitate degradation during long-term incubations (e.g., several days).
-
Solvent Effects: DMSO is hygroscopic and readily absorbs water from the atmosphere.[3] Water in your DMSO stock can accelerate the degradation of this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and promote compound degradation.[2]
Q3: What solvent should I use to prepare this compound stock solutions?
A3: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. For final dilutions into aqueous buffers or cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity in your experiments.[6]
Q4: How can I check the stability of this compound in my specific experimental buffer?
A4: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your buffer of choice and monitoring its concentration over time. A detailed protocol for this type of study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid powder. Aliquot new stocks into single-use vials and store at -80°C. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. |
| Precipitate forms when diluting this compound into aqueous buffer. | Poor solubility of this compound in the final buffer. | Ensure the final concentration of this compound is within its solubility limit in the aqueous medium. Decrease the final concentration or add a small percentage of a co-solvent if your experiment allows. |
| Gradual loss of inhibitory effect in long-term (multi-day) experiments. | Degradation of this compound in the aqueous culture medium. | Replenish the culture medium with freshly diluted this compound every 24-48 hours. Alternatively, perform a stability test (see protocol below) to determine the half-life of this compound in your medium and adjust your experimental design accordingly. |
Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between the c-Myc and Max transcription factors.[7] This interaction is essential for c-Myc's function as a transcriptional activator of genes involved in cell proliferation, growth, and metabolism.[1] By preventing the formation of the c-Myc/Max heterodimer, this compound inhibits its binding to E-box DNA sequences in the promoter regions of target genes, thereby downregulating their transcription.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol provides a framework for determining the stability of this compound in a chosen solvent or buffer over time.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the final experimental solution: Dilute the this compound stock solution to your final desired concentration (e.g., 50 µM) in your aqueous buffer. Prepare a sufficient volume for all time points.
-
Incubate the solution: Store the solution under your desired experimental conditions (e.g., 37°C for cell culture experiments, or room temperature). Protect from light if assessing thermal stability alone.
-
Time Points: Take an aliquot of the solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately freeze the aliquot at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard volume (e.g., 10 µL) onto the HPLC system.
-
Use a gradient elution method to separate this compound from potential degradants (see table below for a starting method).
-
Monitor the elution at a wavelength where this compound has a strong absorbance (determine this by a UV scan if necessary).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of this compound remaining versus time.
-
Suggested HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min
Caption: Workflow for HPLC-based stability assessment.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand the potential degradation pathways of a molecule under stress conditions.[5][8] This helps in developing a stability-indicating analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid this compound at 60°C for 48 hours.
-
Photostability: Expose a solution of this compound to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
2. Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV, ideally with mass spectrometry (LC-MS) detection, to separate and identify any degradation products. The goal is to achieve 10-30% degradation to ensure that the analytical method can resolve the parent compound from its degradants.
Caption: Forced degradation study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
Mycro1 Technical Support Center: Troubleshooting Resistance in Cancer Cells
Welcome to the Mycro1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential causes?
A1: A gradual decrease in this compound efficacy may suggest the development of acquired resistance. Several mechanisms could be at play:
-
Upregulation of c-Myc expression: Cells may compensate for the inhibition of c-Myc/Max dimerization by increasing the overall expression of the c-Myc protein.[1][2][3]
-
Mutations in the MYC gene: Although less common, mutations in the MYC gene could potentially alter the protein structure, preventing this compound from binding effectively.[4]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, even when c-Myc is inhibited.[5][6]
-
Increased drug efflux: Cells may increase the expression of drug efflux pumps, which actively transport this compound out of the cell, reducing its intracellular concentration.[7][8][9]
Troubleshooting Workflow:
To investigate the cause of decreased efficacy, we recommend the following experimental workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Q2: How can we experimentally verify if our resistant cells have upregulated c-Myc expression?
A2: You can assess c-Myc expression at both the mRNA and protein levels.
-
Western Blotting: To measure c-Myc protein levels.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure MYC mRNA levels.
A significant increase in either protein or mRNA levels in your this compound-resistant cells compared to the parental (sensitive) cells would indicate that c-Myc upregulation is a likely resistance mechanism.
Q3: Our experiments suggest a bypass pathway may be activated. How can we identify the specific pathway?
A3: Identifying the specific bypass pathway requires a broader, more unbiased approach. We recommend:
-
Phospho-protein arrays: These arrays can simultaneously screen the phosphorylation status of a wide range of signaling proteins, providing a snapshot of activated pathways.
-
RNA-sequencing (RNA-seq): Comparing the transcriptomes of resistant and sensitive cells can reveal upregulated genes and pathways in the resistant population.
Once potential pathways are identified, you can validate their role in resistance using specific inhibitors for those pathways in combination with this compound.
Potential c-Myc Bypass Signaling Pathway:
References
- 1. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. synapsewaves.com [synapsewaves.com]
- 6. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Mycro1 experimental outcomes
Welcome to the technical support center for Mycro1. This resource is designed for researchers, scientists, and drug development professionals to address common questions and inconsistencies that may arise during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the c-Myc/Max protein-protein interaction. Its primary mechanism is to prevent the c-Myc/Max heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of c-Myc target genes involved in cell proliferation, growth, and metabolism.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound is expected to inhibit the proliferation of cancer cells that are dependent on the c-Myc signaling pathway.[1] It can also lead to cell cycle arrest and, in some cases, apoptosis.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value in your specific cell model. Based on published data, concentrations between 10 µM and 30 µM are often effective.[1][2]
Q5: Is this compound expected to be effective in all cancer cell lines?
A5: No, the efficacy of this compound is dependent on the cellular context. It is most effective in cell lines where proliferation is driven by c-Myc. It is not expected to be effective in c-Myc-independent cell lines, such as those lacking Max protein.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No observed effect on cell proliferation after this compound treatment.
Q: I treated my cells with this compound, but I do not see any inhibition of cell proliferation. What could be the reason?
A: There are several potential reasons for a lack of effect. Please consider the following troubleshooting steps:
-
Cell Line Dependency: Confirm that your cell line is c-Myc-dependent. This compound is not effective in c-Myc-independent cell lines (e.g., PC-12).[1] You can verify the c-Myc dependency of your cell line through literature searches or by performing knockdown experiments.
-
Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) and extending the treatment duration (e.g., up to 7 days) to determine the optimal conditions for your specific model.[1]
-
Compound Integrity: Ensure that this compound has been stored correctly and that the solvent (e.g., DMSO) has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The cell proliferation assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple different assays to confirm the results.
Issue 2: High variability between replicate experiments.
Q: My experimental results with this compound are inconsistent across replicates. How can I improve reproducibility?
A: High variability can stem from several sources. Here are some factors to consider:
-
Cell Seeding Density: Ensure that cells are seeded uniformly across all wells and plates. Inconsistent cell numbers at the start of the experiment can lead to significant variability.
-
Compound Distribution: When adding this compound to your culture plates, ensure it is mixed thoroughly to achieve a uniform concentration in each well.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).
Data Presentation
Table 1: In Vitro Efficacy of this compound and Mycro2
| Compound | Target Interaction | DNA Binding Inhibition IC50 | Cell Proliferation IC50 (5-7 days) |
| This compound | c-Myc/Max | 30 µM | 10-20 µM |
| Mycro2 | c-Myc/Max | 23 µM | 10-20 µM |
Data compiled from published literature. IC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.
Table 2: Cell Line Specificity of this compound
| Cell Line | Cancer Type | c-Myc Dependence | This compound Effect |
| U-2OS | Osteosarcoma | Dependent | Inhibition of proliferation |
| MCF-7 | Breast Cancer | Dependent | Inhibition of proliferation |
| Raji | Burkitt's Lymphoma | Dependent | Inhibition of proliferation |
| NIH/3T3 | Fibroblast | Dependent | Inhibition of proliferation |
| PC-12 | Pheochromocytoma | Independent | No effect on proliferation |
This table summarizes the reported effects of this compound on different cell lines and their c-Myc dependency.[1]
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Protocol 2: c-Myc Transcriptional Activity using a Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on the transcriptional activity of c-Myc.
-
Cell Transfection:
-
Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing E-box consensus sequences and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity observed in the vehicle-treated control cells.
-
Visualizations
Caption: this compound inhibits the c-Myc/Max signaling pathway.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
tips for minimizing Mycro1 toxicity in normal cells
Welcome to the Mycro1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its potential toxicity in normal cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the c-Myc/Max protein-protein interaction. Specifically, it prevents the c-Myc/Max heterodimer from binding to DNA, thereby inhibiting the transcription of Myc target genes that are crucial for cell proliferation, growth, and metabolism.[1][2]
Q2: Why does this compound show toxicity in normal cells?
The c-Myc protein is a key regulator of proliferation in all dividing cells, not just cancerous ones. Tissues with a high rate of cell turnover, such as the bone marrow and intestinal epithelium, are particularly dependent on c-Myc activity. By inhibiting the function of c-Myc, this compound can inadvertently affect the proliferation and viability of these normal, healthy cells.[1]
Q3: What is the reported IC50 of this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of Myc/Max DNA binding activity is approximately 30 µM.[1][2] In cell-based assays, this compound has been shown to inhibit the proliferation of various c-Myc-dependent cancer cell lines as well as non-transformed NIH/3T3 cells with an IC50 ranging from 10 to 20 µM after 5-7 days of treatment.[1]
Troubleshooting Guide
Issue 1: High level of toxicity observed in normal (non-cancerous) control cell lines.
Possible Cause 1: this compound concentration is too high.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that selectively inhibits the proliferation of your cancer cell line(s) while having a minimal effect on your normal control cell line(s). Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more focused range based on the initial results.
Possible Cause 2: Long exposure time to this compound.
-
Suggested Solution: Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired effect on cancer cells. Continuous exposure may not be necessary and can lead to increased toxicity in normal cells. Consider pulsed-dosing regimens (e.g., 24 hours on, 48 hours off) to allow normal cells to recover.
Possible Cause 3: High proliferation rate of the normal cell line used.
-
Suggested Solution: If possible, use a normal cell line with a lower proliferation rate as a control. Alternatively, induce a state of quiescence in your normal cells by serum starvation prior to and during this compound treatment to reduce their sensitivity.
Experimental Protocol: Determining the Therapeutic Window of this compound
This protocol outlines a method to determine the concentration range where this compound is effective against cancer cells while sparing normal cells.
-
Cell Plating: Seed your cancer cell line and a normal control cell line in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in culture medium. A suggested starting range is 200 µM down to 0.2 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48, 72, or 96 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both the cancer and normal cell lines. The therapeutic window is the range of concentrations where there is a significant decrease in the viability of the cancer cells with minimal effect on the normal cells.
Quantitative Data Summary
| Cell Line Type | This compound IC50 Range (Proliferation Inhibition) | Reference |
| c-Myc-dependent Cancer Cells | 10 - 20 µM | [1] |
| Non-transformed NIH/3T3 Cells | 10 - 20 µM | [1] |
| c-Myc-independent Cancer Cells | No significant inhibition | [1] |
Issue 2: Inconsistent results or high background in cell viability assays.
Possible Cause 1: Assay interference.
-
Suggested Solution: Ensure that this compound itself does not interfere with the chemistry of your viability assay. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Possible Cause 2: Suboptimal cell seeding density.
-
Suggested Solution: Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase at the time of analysis. Overly confluent or sparse cultures can lead to variable results.
Possible Cause 3: Edge effects in multi-well plates.
-
Suggested Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS.
For more detailed troubleshooting of cell-based assays, refer to established guides on managing high background and variability.
Strategies for Minimizing this compound Toxicity in Normal Cells
1. Combination Therapy to Induce Selective Cell Cycle Arrest in Normal Cells ("Cyclotherapy")
The principle of cyclotherapy is to transiently arrest the cell cycle of normal cells, making them less susceptible to drugs that target proliferating cells, like this compound. Many cancer cells have defects in cell cycle checkpoints, which prevents them from arresting in response to these agents.
-
Proposed Strategy: Co-treatment with a low dose of a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) could induce a G1 arrest in normal cells, thereby protecting them from the anti-proliferative effects of this compound. Cancer cells with Rb pathway defects may not arrest and would remain sensitive to this compound.
Experimental Workflow: Cyclotherapy Approach
Caption: Workflow for protecting normal cells with a CDK4/6 inhibitor.
2. Exploiting Synthetic Lethality
Synthetic lethality occurs when the combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not. Identifying synthetic lethal partners of MYC overexpression can lead to cancer-cell-specific toxicity.
-
Proposed Strategy: While specific synthetic lethal partners for this compound have not been identified, literature suggests that MYC-overexpressing cells are particularly sensitive to inhibitors of certain pathways, such as Aurora Kinase B. Researchers could explore combining this compound with inhibitors of known synthetic lethal targets of MYC.
This compound Mechanism of Action
Caption: this compound inhibits c-Myc/Max dimerization and DNA binding.
References
Validation & Comparative
Mycro1's Specificity for the Myc-Max Interaction: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mycro1's performance against other inhibitors of the critical Myc-Max protein-protein interaction. Supported by experimental data, this document details the specificity and efficacy of this compound, offering a valuable resource for those targeting the Myc oncogenic pathway.
The transcription factor c-Myc is a pivotal regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. However, Myc's function is contingent upon its heterodimerization with its obligate partner, Max. This interaction facilitates the binding of the Myc-Max complex to E-box sequences in the promoter regions of target genes, thereby activating their transcription. Disrupting the Myc-Max interaction has emerged as a promising strategy to inhibit Myc's oncogenic activity. This compound is a small molecule inhibitor identified as a disruptor of the Myc-Max interaction. This guide evaluates the specificity of this compound for this interaction in comparison to other known inhibitors.
Quantitative Comparison of Myc-Max Inhibitors
The efficacy of various small molecule inhibitors targeting the Myc-Max interaction has been quantified through different in vitro and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for DNA binding inhibition and cell proliferation.
Table 1: Inhibition of Myc-Max DNA Binding
| Compound | IC50 (µM) for Myc-Max DNA Binding Inhibition | Mechanism of Action |
| This compound | 30[1] | Inhibits Myc-Max dimerization[2] |
| Mycro2 | 23[1] | Inhibits Myc-Max dimerization[1] |
| 10058-F4 | Not explicitly stated for DNA binding, but inhibits dimerization | Binds to c-Myc to prevent dimerization with Max[3] |
| 10074-G5 | 146 (for dimerization)[4] | Binds to c-Myc to prevent dimerization with Max[3][5] |
| Celastrol | Comparable to 10058-F4 and 10074-G5[6] | Alters the quaternary structure of the pre-formed Myc-Max dimer[6] |
| MYCMI-7 | Not explicitly stated for DNA binding, but binds directly to MYC (Kd ~4 µM)[7] | Binds to MYC to inhibit interaction with MAX[7] |
Table 2: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | IC50 (µM) for Cell Proliferation |
| This compound/Mycro2 | Burkitt's lymphoma, breast cancer, osteogenic sarcoma, NIH3T3 | 10-20[8] |
| 10058-F4 | SKOV3 (ovarian cancer) | 4.4[9] |
| Hey (ovarian cancer) | 3.2[9] | |
| Daudi (Burkitt's lymphoma) | 17.8[3] | |
| HL-60 (promyelocytic leukemia) | 26.4[3] | |
| 10074-G5 | Daudi (Burkitt's lymphoma) | 15.6[3][4] |
| HL-60 (promyelocytic leukemia) | 13.5[4] | |
| MYCMI-7 | Various cancer cell lines | Potently inhibits growth in a MYC-dependent manner[10] |
Experimental Protocols for Specificity Validation
The specificity of this compound and other inhibitors for the Myc-Max interaction is validated through a series of key experiments. Detailed methodologies for these assays are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to determine if a small molecule inhibitor can disrupt the binding of the Myc-Max heterodimer to its DNA consensus sequence (E-box).
Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box sequence (CACGTG) is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Recombinant Myc and Max proteins are incubated together to allow for heterodimerization. The labeled DNA probe is then added to the protein mixture.
-
Inhibitor Treatment: The small molecule inhibitor (e.g., this compound) at various concentrations is added to the binding reaction. A control reaction without the inhibitor is also prepared.
-
Native Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A reduction in this shift in the presence of the inhibitor demonstrates its ability to disrupt DNA binding.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to verify whether an inhibitor disrupts the interaction between Myc and Max proteins within a cellular context.
Protocol:
-
Cell Lysis: Cells expressing both Myc and Max are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Inhibitor Treatment: The cell lysate is incubated with the small molecule inhibitor at the desired concentration. A control lysate is incubated with a vehicle (e.g., DMSO).
-
Immunoprecipitation: An antibody specific to one of the proteins (e.g., anti-Max) is added to the lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the other protein (e.g., Myc) is detected by Western blotting using a specific antibody (e.g., anti-Myc). A decrease in the amount of co-precipitated Myc in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the Myc-Max interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of protein-protein and protein-small molecule interactions in real-time.
Protocol:
-
Chip Preparation: One of the interacting partners (e.g., Max protein) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (e.g., Myc protein) is injected over the sensor surface at various concentrations. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).
-
Inhibitor Analysis: To test for inhibition, the analyte (Myc) can be pre-incubated with the small molecule inhibitor before injection, or the inhibitor can be co-injected with the analyte. A reduction in the binding signal (RU) indicates that the inhibitor interferes with the Myc-Max interaction.
-
Data Analysis: The binding data is fitted to kinetic models to determine association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. A higher KD in the presence of the inhibitor signifies a weaker interaction.
Visualizing the Validation of this compound's Specificity
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Myc-Max signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of this compound.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of MYC Inhibitors: Mycro1 and Alternatives
This guide provides a comparative analysis of the anti-tumor effects of Mycro1, a small molecule inhibitor of the MYC-MAX protein-protein interaction, and other notable MYC inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to MYC Inhibition
The MYC family of proto-oncogenes, particularly c-MYC, are master transcriptional regulators that are deregulated in a majority of human cancers. They play a pivotal role in cell proliferation, growth, and metabolism. The therapeutic targeting of MYC has long been a significant challenge due to its nature as a transcription factor lacking a defined enzymatic pocket. However, recent advances have led to the development of various inhibitors that directly or indirectly target MYC function. This guide focuses on direct inhibitors that disrupt the crucial dimerization of MYC with its obligate partner MAX, a necessary step for its transcriptional activity.
Comparative Analysis of MYC Inhibitors
This section compares this compound with a selection of alternative MYC inhibitors, including the early-generation small molecule 10058-F4, the more recent small molecule MYCi975, and the clinical-stage mini-protein OMO-103.
In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | U-2 OS | Osteosarcoma | 10-20 | [1] |
| MCF-7 | Breast Cancer | 10-20 | [1] | |
| Raji | Burkitt's Lymphoma | 10-20 | [1] | |
| NIH/3T3 | Murine Fibroblast | 10-20 | [1] | |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [2] |
| Hey | Ovarian Cancer | 3.2 | [2] | |
| NALM6 | Leukemia | 430 | [3] | |
| REH | Leukemia | 400 | [3] | |
| MYCi975 | MDA-MB-468 | Breast Cancer (TNBC) | 2.49 | |
| HCC1806 | Breast Cancer (TNBC) | 2.96 | ||
| BT-20 | Breast Cancer (TNBC) | 3.23 | ||
| MCF-7 | Breast Cancer | 7.73 |
In Vivo Anti-Tumor Efficacy
A direct comparison of in vivo efficacy is challenging due to variations in experimental models and dosing regimens. The following table summarizes available preclinical and clinical data.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | No data available | - | - | - | |
| 10058-F4 | Xenograft (DU145, PC-3) | Prostate Cancer | 20 or 30 mg/kg i.v., qdx5 for 2 weeks | No significant inhibition | [4] |
| Xenograft (PANC-1) | Pancreatic Cancer | Not specified | No significant effect alone; enhances gemcitabine efficacy | [5] | |
| MYCi975 | Allograft (MycCaP) | Prostate Cancer | 100 mg/kg/day i.p. for 14 days | Significantly increased survival | [6] |
| Xenograft (22RV1) | Prostate Cancer | 100 mg/kg BID | Significant inhibition | [7] | |
| OMO-103 | Phase I Clinical Trial | Various Solid Tumors | 0.48 to 9.72 mg/kg weekly i.v. | Disease stabilization in 8 of 12 evaluable patients | [8][9] |
Signaling Pathway and Mechanism of Action
This compound and other direct MYC inhibitors function by preventing the heterodimerization of MYC and MAX. This complex is essential for binding to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By disrupting the MYC-MAX interaction, these inhibitors effectively block MYC's downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: MYC-MAX dimerization and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.[10]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with various concentrations of the inhibitor and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well.[11]
-
Add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
Procedure:
-
Induce apoptosis in cells by treating with the inhibitor for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for establishing and monitoring tumor xenografts in mice.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cells
-
Matrigel (optional)
-
Calipers
-
Sterile PBS and syringes
Procedure:
-
Harvest cancer cells and resuspend in sterile PBS, optionally mixed with Matrigel, to the desired concentration (e.g., 1x10^6 to 1x10^7 cells/100 µL).[13]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[14]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control according to the planned dosing regimen and route (e.g., intraperitoneal, oral).[14]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[14]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: A typical workflow for evaluating anti-tumor agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. Mouse xenograft tumor model [bio-protocol.org]
On-Target Effects of Mycro1 In Vivo: A Comparative Analysis
A comprehensive evaluation of Mycro1, a small molecule inhibitor of the c-Myc/Max transcription factor complex, reveals a notable absence of published in vivo data. While its pioneering role in targeting the c-Myc/Max interaction is acknowledged, the lack of animal studies necessitates a comparative approach to infer its potential in vivo efficacy. This guide provides a detailed comparison of this compound with its structural analog, Mycro2, its in vivo-tested successor, Mycro3, and the well-characterized c-Myc inhibitor, 10058-F4, to contextualize its on-target effects.
This compound emerged from a high-throughput screen as a pyrazolo[1,5-a]pyrimidine that inhibits the DNA binding of the c-Myc/Max dimer.[1][2] In vitro studies have demonstrated its ability to disrupt this key interaction, leading to the inhibition of c-Myc-dependent cellular processes.[3][4] However, the progression of this compound to in vivo models has not been documented in the scientific literature. This guide will, therefore, focus on the available in vitro data for this compound and provide a comparative analysis with related compounds for which in vivo data is available.
Comparative Efficacy of Myc Inhibitors
To provide a clear comparison of the available data, the following tables summarize the in vitro and in vivo efficacy of this compound and its comparators.
| Inhibitor | Target | In Vitro IC50 (c-Myc/Max-DNA Binding) | Cellular Effects (In Vitro) | Reference |
| This compound | c-Myc/Max-DNA Interaction | 30 µM | Inhibits c-Myc-dependent cell proliferation and gene transcription. | [3][4] |
| Mycro2 | c-Myc/Max-DNA Interaction | 23 µM | Similar inhibitory profile to this compound in cellular assays. | [2] |
| Mycro3 | c-Myc/Max-DNA Interaction | Not Reported | Showed efficacy in a mouse model of pancreatic cancer. | [5] |
| 10058-F4 | c-Myc/Max Dimerization | ~56 µM | Induces cell cycle arrest and apoptosis in Myc-overexpressing cells. | [2] |
| Inhibitor | Animal Model | Tumor Type | Route of Administration | In Vivo Efficacy | Reference |
| This compound | Not Reported | Not Reported | Not Reported | No published in vivo data available. | |
| Mycro3 | Mouse | Pancreatic Ductal Adenocarcinoma | Oral Gavage | Increased survival in mouse models. | [5] |
| 10058-F4 | Mouse | Prostate Cancer Xenograft | Intraperitoneal | Showed limited efficacy due to rapid metabolism. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating c-Myc inhibitors in vivo.
Caption: c-Myc/Max signaling and this compound's mechanism.
Caption: Workflow for in vivo Myc inhibitor testing.
Experimental Protocols
In Vitro this compound On-Target Effect Confirmation
Fluorescence Polarization Assay for c-Myc/Max-DNA Binding Inhibition:
-
Reagents: Purified recombinant c-Myc and Max proteins, a fluorescein-labeled DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3').
-
Procedure:
-
Incubate a constant concentration of the fluorescently labeled E-box DNA with a mixture of c-Myc and Max proteins in a suitable buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the protein-DNA mixture.
-
Incubate at room temperature to allow for binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the c-Myc/Max-DNA interaction. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.[2]
Cell Proliferation Assay:
-
Cell Lines: Use a c-Myc-dependent cancer cell line (e.g., U-2 OS, MCF-7, Raji) and a c-Myc-independent cell line (e.g., PC-12) as a negative control.[4]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or DMSO for a specified period (e.g., 7 days).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Compare the viability of this compound-treated cells to the vehicle-treated control to determine the effect on cell proliferation.
In Vivo Mycro3 Efficacy Study (Pancreatic Cancer Model)
Animal Model:
-
Use an immunocompromised mouse model (e.g., athymic nude mice) suitable for xenograft studies.[5]
Experimental Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a human pancreatic cancer cell line known to be dependent on c-Myc into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Mycro3 orally via gavage at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the Mycro3-treated and control groups to determine in vivo efficacy. Survival analysis can also be performed.[5]
Conclusion
While this compound was a significant first step in the development of small molecule inhibitors targeting the c-Myc/Max interaction, the absence of in vivo data limits its direct comparison with clinically progressing alternatives. The available in vitro data confirms its on-target activity in a cellular context. The in vivo studies of its successor, Mycro3, and other Myc inhibitors like 10058-F4, provide a valuable framework for understanding the challenges and potential of this therapeutic strategy. Future development of Myc inhibitors will likely build upon the lessons learned from these early compounds, focusing on improving pharmacokinetic properties and in vivo efficacy.
References
- 1. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mycro1's Impact on Different Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mycro1, a small-molecule inhibitor of the c-Myc oncoprotein, and its impact on various cancer types. This document outlines this compound's mechanism of action, its efficacy in different cancer cell lines, and compares its performance with other known c-Myc inhibitors, supported by available experimental data.
This compound is a small-molecule inhibitor that targets the dimerization of c-Myc with its obligate partner Max, a crucial step for c-Myc's transcriptional activity.[1] By disrupting this protein-protein interaction, this compound effectively inhibits the binding of the c-Myc/Max heterodimer to DNA, thereby downregulating the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.
Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated a dose-dependent inhibition of proliferation in various cancer cell lines that are dependent on the c-Myc pathway. Notably, it has shown efficacy in Burkitt lymphoma, breast cancer, and osteogenic sarcoma. The half-maximal inhibitory concentration (IC50) for cell proliferation in these c-Myc-dependent cell lines typically ranges from 10 to 20 µM after a 7-day treatment period. In contrast, this compound shows no significant effect on the proliferation of cancer cell lines that are independent of the c-Myc/Max pathway, such as the PC12 pheochromocytoma cell line.
The inhibitory effect of this compound on the c-Myc/Max DNA binding activity has been quantified with an IC50 value of 30 µM.
Comparative Analysis with Alternative c-Myc Inhibitors
While direct head-to-head comparative studies are limited, this section provides a comparison of this compound with other well-characterized c-Myc inhibitors, 10058-F4 and JQ1, based on data from independent studies. It is important to note that variations in experimental conditions can influence the outcomes.
10058-F4 is another small-molecule inhibitor that, like this compound, disrupts the c-Myc/Max interaction. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
JQ1 is a BET bromodomain inhibitor that acts as an indirect inhibitor of c-Myc. It displaces the BRD4 protein from chromatin, leading to the downregulation of c-Myc gene expression.
The following table summarizes the IC50 values of these inhibitors in different cancer cell lines.
| Inhibitor | Cancer Cell Type | IC50 (µM) | Reference |
| This compound | Burkitt Lymphoma (Raji) | 10-20 | [1] |
| Breast Cancer (MCF-7) | 10-20 | [1] | |
| Osteogenic Sarcoma (U-2 OS) | 10-20 | [1] | |
| 10058-F4 | Ovarian Cancer (SKOV3) | 4.4 | [2] |
| Ovarian Cancer (Hey) | 3.2 | [2] | |
| Leukemia (HL-60, U937, NB4) | Proliferation inhibited in a dose-dependent manner | [2] | |
| JQ1 | Lung Adenocarcinoma (Sensitive Lines) | < 5 | [1] |
| NUT Midline Carcinoma (NMC) | 0.004 (cellular viability) | [3] | |
| Multiple Myeloma (KMS-34, LR5) | 0.068, 0.098 | [4] | |
| Gastric Cancer (13 cell lines) | Median: 0.856 | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the analysis of this compound and its alternatives.
Cell Proliferation Assay
Objective: To determine the effect of c-Myc inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the c-Myc inhibitor (e.g., this compound, 10058-F4, or JQ1) or a vehicle control (like DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours or 7 days) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To assess the effect of c-Myc inhibitors on the tumorigenic potential of cancer cells, measured by their ability to grow in an anchorage-independent manner.
Methodology:
-
A base layer of agar (e.g., 0.6%) in cell culture medium is prepared in 6-well plates and allowed to solidify.
-
Cancer cells are trypsinized, counted, and resuspended in a top layer of lower concentration agar (e.g., 0.3%) in culture medium containing various concentrations of the c-Myc inhibitor or vehicle control.
-
The cell suspension in the top agar is layered onto the base agar.
-
The plates are incubated for 2-3 weeks at 37°C to allow for colony formation.
-
Colonies are stained with a solution like crystal violet and counted using a microscope.
-
The percentage of inhibition of colony formation is calculated relative to the vehicle-treated control.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action on the c-Myc signaling pathway.
Caption: Workflow for the comparative analysis of c-Myc inhibitors.
Caption: Logical relationship of different classes of c-Myc inhibitors.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mycro1 as a Chemical Probe for c-Myc Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor c-Myc is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1][2] The development of chemical probes to study and inhibit c-Myc function is a key area of research in oncology. This guide provides a comprehensive validation of Mycro1 as a chemical probe for c-Myc, comparing its performance with other established and emerging alternatives. Experimental data is presented to support an objective analysis, and detailed protocols for key validation assays are provided.
Overview of c-Myc Inhibition Strategies
Targeting the "undruggable" c-Myc protein has led to the development of diverse inhibitory strategies. These can be broadly categorized as:
-
Direct Inhibitors: These small molecules directly bind to c-Myc and disrupt its essential interaction with its obligate binding partner, Max. This dimerization is crucial for c-Myc to bind to DNA E-boxes and regulate gene transcription.[1] this compound falls into this category.
-
Indirect Inhibitors: These compounds target proteins or pathways that regulate c-Myc expression or stability. A prominent example is the inhibition of BET bromodomain proteins, such as BRD4, which are involved in the transcriptional activation of the MYC gene.
-
Synthetic Lethal Approaches: These strategies exploit the dependencies of c-Myc overexpressing cancer cells on other cellular pathways. Inhibiting these pathways can selectively kill cancer cells with high c-Myc levels.
Comparative Analysis of c-Myc Chemical Probes
The following table summarizes the quantitative data for this compound and a selection of other c-Myc chemical probes, highlighting their mechanism of action and potency.
| Chemical Probe | Mechanism of Action | Target | Assay Type | IC50 / Kd | Cell Line(s) | Reference(s) |
| This compound | Direct Inhibitor | c-Myc/Max Dimerization & DNA Binding | Fluorescence Polarization | 30 µM (IC50) | In vitro | [3][4] |
| Mycro2 | Direct Inhibitor | c-Myc/Max Dimerization & DNA Binding | Fluorescence Polarization | 23 µM (IC50) | In vitro | [3] |
| 10058-F4 | Direct Inhibitor | c-Myc/Max Dimerization | Multiple | ~23-51 µM (IC50) | HL60, Ovarian Cancer Cells | [3][5][6] |
| 10074-G5 | Direct Inhibitor | c-Myc/Max Dimerization | Multiple | 4.6-18 µM (IC50), 4.4 µM (Kd) | HL60 | [3][7] |
| JQ1 | Indirect Inhibitor | BET Bromodomains (BRD4) | Cell Proliferation | Varies (nM range) | Multiple Myeloma, MCC | [8][9] |
| ZINC15675948 | Direct Inhibitor | c-Myc | Microscale Thermophoresis | 1.08 ± 0.1 µM (Kd) | CCRF-CEM, MDA-MB-231 | [7] |
| Mycro3 | Direct Inhibitor | c-Myc/Max Dimerization | Not Specified | Not Specified | Pancreatic Cancer Models | [10] |
| KJ-Pyr-9 | Direct Inhibitor | c-Myc | In vitro binding | 6.5 nM (Kd) | In vitro |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of c-Myc chemical probes are provided below.
Fluorescence Polarization (FP) Assay for c-Myc/Max DNA Binding Inhibition
This assay quantitatively measures the inhibition of the c-Myc/Max heterodimer binding to a fluorescently labeled DNA E-box element.
Materials:
-
Purified recombinant c-Myc and Max proteins
-
Fluorescently labeled (e.g., FITC) double-stranded DNA oligonucleotide containing a consensus E-box sequence (5'-CACGTG-3')
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Protein-DNA Binding Reaction:
-
Prepare a reaction mix containing the fluorescently labeled E-box DNA probe at a fixed concentration (e.g., 5 nM) in the assay buffer.
-
Add purified c-Myc and Max proteins to the reaction mix at concentrations optimized for significant polarization signal (e.g., 50-100 nM).
-
Incubate at room temperature for 30 minutes to allow for protein-DNA complex formation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the pre-incubated protein-DNA complex to the wells containing the inhibitors.
-
Include control wells with protein-DNA complex and buffer (maximum polarization) and wells with only the DNA probe (minimum polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of c-Myc inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Raji)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of a compound to inhibit the oncogenic transformation potential of cells, a hallmark of cancer that is often c-Myc dependent.
Materials:
-
Cancer cell line (e.g., c-Myc transformed Rat1a fibroblasts)
-
Complete cell culture medium
-
Agar (noble agar)
-
6-well plates
-
Test compound
Protocol:
-
Prepare Agar Layers:
-
Prepare a 1.2% agar solution in water and a 2X concentrated cell culture medium. Mix equal volumes to get a 0.6% agar base layer.
-
Dispense 2 mL of the 0.6% agar solution into each well of a 6-well plate and allow it to solidify.
-
Prepare a 0.7% agar solution and mix it with a single-cell suspension of the cancer cells in 2X medium to a final agar concentration of 0.35% and a final cell density of (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Add the desired concentration of the test compound to the cell-agar suspension before plating.
-
Plate 1 mL of the cell-agar suspension on top of the solidified base layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Feed the cells every 3-4 days by adding 100 µL of medium containing the test compound.
-
-
Staining and Quantification:
-
Stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies and measure their size using a microscope and imaging software.
-
-
Data Analysis:
-
Compare the number and size of colonies in the treated wells to the vehicle-treated control wells to determine the extent of inhibition of anchorage-independent growth.
-
Visualizations
c-Myc Signaling Pathway and Inhibition
Caption: c-Myc signaling pathway and points of intervention by chemical probes.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization-based c-Myc inhibition assay.
Conclusion
This compound serves as a valuable chemical probe for investigating c-Myc function, specifically by inhibiting the c-Myc/Max dimerization and subsequent DNA binding. Its moderate potency and well-defined mechanism of action make it a useful tool for cell-based studies. However, the field of c-Myc inhibitors is rapidly evolving, with newer compounds demonstrating significantly higher potency and diverse mechanisms of action. Researchers should carefully consider the specific experimental context and desired outcomes when selecting a c-Myc chemical probe. The comparative data and detailed protocols provided in this guide aim to facilitate this selection process and promote robust and reproducible research in the challenging but critical area of c-Myc biology.
References
- 1. scbt.com [scbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Mycro1: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of the Research Chemical Mycro1
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a procedural framework for the disposal of this compound, a c-Myc/Max dimer and DNA binding inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the essential steps and principles for its safe disposal based on general laboratory chemical waste management guidelines.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before proceeding with the disposal of this compound, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer, MedchemExpress.[1][2][3][4] The SDS contains detailed information crucial for safe handling and disposal. An example of the type of information provided in an SDS from this supplier can be seen for other products.[5]
Key Information to Locate in the this compound SDS
When you receive the SDS for this compound, pay close attention to the following sections to inform your disposal plan.
| Section Number | Section Title | Key Information for Disposal |
| 2 | Hazards Identification | Provides hazard classifications (e.g., flammable, corrosive, toxic) which determine the type of waste stream.[6] |
| 7 | Handling and Storage | Details on safe handling practices and incompatible materials, which is crucial for waste segregation.[5] |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary Personal Protective Equipment (PPE) to be worn during handling and disposal.[5] |
| 9 | Physical and Chemical Properties | Information on physical state, solubility, and other properties that can influence disposal methods. |
| 10 | Stability and Reactivity | Describes chemical stability and potential hazardous reactions, informing which substances must be kept separate in waste containers.[5] |
| 13 | Disposal Considerations | This section will provide specific guidance on the appropriate disposal methods and any regulatory requirements. It is the most direct source of disposal information.[5] |
General Step-by-Step Disposal Protocol for Research Chemicals
In the absence of immediate access to the this compound SDS, the following general procedures for the disposal of laboratory chemical waste should be followed. These steps are based on established guidelines from environmental health and safety authorities.[7][8][9][10]
-
Waste Identification and Classification : Determine if the this compound waste is hazardous. Most research chemicals are considered hazardous waste and cannot be disposed of in regular trash or down the sanitary sewer.[8][11]
-
Container Selection : Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][8] The container must have a secure, tight-fitting lid.[12]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[8][9][11] Do not use abbreviations or chemical formulas.[8]
-
Segregation : Store the this compound waste container separately from incompatible materials.[8][11] A general rule is to segregate waste by hazard class (e.g., flammables, corrosives, oxidizers).[9]
-
Accumulation : Keep the waste container closed at all times, except when adding waste.[9][11] Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[6][13]
-
Request for Pickup : Once the container is full, or if the research involving this compound is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8][10] Follow your institution's specific procedures for requesting a waste collection.
Disposal of Empty Containers : Empty containers that held this compound must also be disposed of properly. Typically, this involves triple-rinsing the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[11][14] After thorough rinsing and air-drying, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policies.[14]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound chemical waste.
Experimental Protocols Cited
This guidance is based on standard chemical waste management protocols and does not cite specific experimental uses of this compound. The disposal procedures are derived from general principles of laboratory safety and environmental protection as outlined by various institutional and regulatory bodies.
By adhering to these procedures and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Mycro1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Mycro1. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.
This compound is a small molecule inhibitor of the c-Myc/Max dimer's binding to DNA, effectively disrupting c-Myc-driven gene transcription and cell proliferation.[1] Due to its biological activity, appropriate precautions must be taken in the laboratory.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary protective gear.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and clothing from contamination. |
| Respiratory | Fume Hood | Certified and properly functioning | Recommended for handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure | Rationale |
| Receiving | Inspect packaging for damage upon arrival. Log the compound in the chemical inventory. | Ensures integrity of the shipment and maintains accurate records. |
| Preparation | Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk. When preparing solutions, add the solvent to the solid slowly to avoid splashing. | Prevents exposure to airborne particles and ensures accurate concentration preparation. |
| Storage | Store at room temperature in a dry, well-ventilated area. Keep the container tightly sealed. | Protects the compound from degradation due to moisture and environmental factors. |
| Spill Response | In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Dispose of the waste in a sealed container. | Contains the spill and prevents widespread contamination. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Cell Proliferation Assay
This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a c-Myc-dependent cancer cell line.
Materials:
-
c-Myc-dependent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Proliferation Assay: Add 10 µL of the cell proliferation reagent to each well and incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
c-Myc/Max Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the c-Myc/Max signaling pathway.
Caption: this compound inhibits the binding of the c-Myc/Max heterodimer to E-box DNA sequences.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
